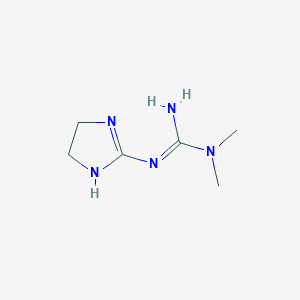
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine . The conditions often involve heating the compound with a two-fold molar excess of the reagent in the presence of a base like triethylamine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with acyl chlorides can lead to the formation of benzamides, while reactions with sulfonyl chlorides can produce benzenesulfonamides .
Applications De Recherche Scientifique
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of functional materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to selectively target cancer cells without affecting normal cells . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
The uniqueness of this compound lies in its specific structure and the potential applications that arise from it. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.
Propriétés
Formule moléculaire |
C6H13N5 |
|---|---|
Poids moléculaire |
155.20 g/mol |
Nom IUPAC |
2-(4,5-dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine |
InChI |
InChI=1S/C6H13N5/c1-11(2)5(7)10-6-8-3-4-9-6/h3-4H2,1-2H3,(H3,7,8,9,10) |
Clé InChI |
QDKPEKUVELUTPH-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)/C(=N/C1=NCCN1)/N |
SMILES canonique |
CN(C)C(=NC1=NCCN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



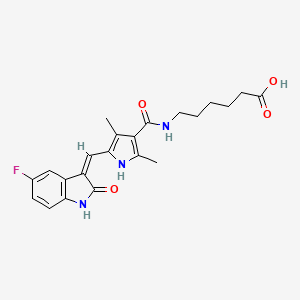

![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)

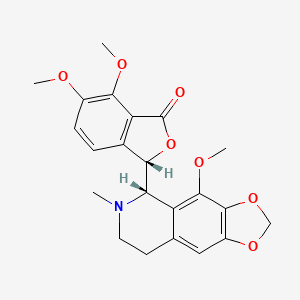

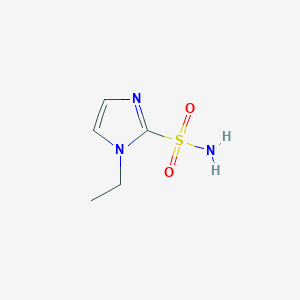

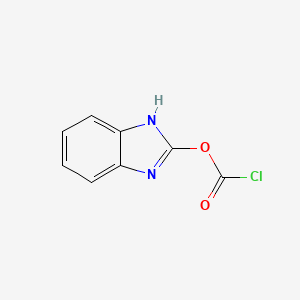
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)


